molecular formula C16H15N5O2S B3011481 1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea CAS No. 325767-42-8

1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea

Katalognummer B3011481
CAS-Nummer: 325767-42-8
Molekulargewicht: 341.39
InChI-Schlüssel: YYQZRNYBVKWQBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea” is a chemical compound with the molecular formula C16H15N5OS2 . It has a molecular weight of 357.5 g/mol . The compound is also known by other names such as “2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-[(phenylcarbamothioyl)amino]acetamide” and “1-(2-BENZIMIDAZOL-2-YLTHIOACETYL)-4-PHENYLTHIOSEMICARBAZIDE” among others .


Molecular Structure Analysis

The compound has a complex structure that includes a benzimidazole ring attached to a phenylurea group via a sulfanyl acetyl amino linkage . The InChI string of the compound is "InChI=1S/C16H15N5OS2/c22-14(20-21-15(23)17-11-6-2-1-3-7-11)10-24-16-18-12-8-4-5-9-13(12)19-16/h1-9H,10H2,(H,18,19)(H,20,22)(H2,17,21,23)" .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a molecular weight of 357.5 g/mol, an XLogP3-AA value of 3.2, and a complexity of 444 . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are 357.07180247 g/mol . The topological polar surface area of the compound is 139 Ų . The compound has a heavy atom count of 24 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

  • Synthesis and Biological Evaluation :

    • Compounds with a similar structure to 1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea have been synthesized and evaluated for their biological activities. These include antimicrobial, antioxidant, and DNA cleavage studies. Molecular docking studies have also been conducted to assess the binding capabilities of these compounds (Nagaraja, Bodke, Kenchappa, & Kumar, 2020).
  • Antimicrobial Properties :

    • Derivatives of 2-mercaptobenzimidazole, which share structural similarities with the compound , have shown significant antibacterial and antifungal activities. These compounds were tested against various microbial strains, including Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, Escherichia coli, Aspergillus fumigatus, and Candida albicans (Devi, Shahnaz, & Prasad, 2022).
  • Carbonic Anhydrase Inhibition :

    • Thiourea derivatives containing benzimidazole moieties, related to the compound of interest, have been synthesized and tested as inhibitors of carbonic anhydrase, an important enzyme in pH regulation. These compounds exhibited competitive inhibition with varying efficacy (Korkmaz, Obaidi, Senturk, Astley, Ekinci, & Supuran, 2015).
  • Anticancer Activities :

    • Several benzimidazole derivatives have been synthesized and evaluated for their anticancer activities. These compounds have shown significant activities against various cancer cell lines, indicating the potential of benzimidazole-based compounds in cancer therapy (Demirayak & Yurttaş, 2014).
  • Antihypertensive Activity :

    • Benzimidazole derivatives have also been synthesized and studied for their antihypertensive properties. These compounds have shown potent effects, indicating their potential use in the management of hypertension (Sharma, Kohli, & Sharma, 2010).
  • Anthelmintic Agents :

    • Novel 2-phenyl benzimidazole-1-acetamide derivatives have been synthesized and evaluated as potential anthelmintic agents, demonstrating effectiveness in paralyzing and causing the death of worms (Sawant & Kawade, 2011).

Eigenschaften

IUPAC Name

1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c22-14(20-21-15(23)17-11-6-2-1-3-7-11)10-24-16-18-12-8-4-5-9-13(12)19-16/h1-9H,10H2,(H,18,19)(H,20,22)(H2,17,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQZRNYBVKWQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylurea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.